Dihydromycoplanecin A

Description

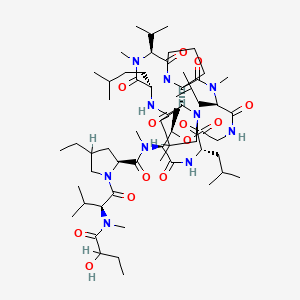

Chemical Identity and Structural Characterization of Dihydromycoplanecin A

Molecular Formula and Weight Analysis

This compound has the molecular formula C₆₁H₁₀₄N₁₀O₁₃ , with a calculated molecular weight of 1185.5 g/mol . This aligns with its derivation from mycoplanecin A (C₆₁H₁₀₂N₁₀O₁₃), where the reduction of a ketone group to a hydroxyl group accounts for the addition of two hydrogen atoms . Comparative mass spectrometry confirms the +2 Da shift between the parent and reduced forms .

Stereochemical Configuration and Chiral Centers

The molecule contains 13 stereocenters , as indicated by its InChIKey (XTZNWTQJGYEOAN-UHFFFAOYSA-N) . While the exact stereochemical arrangement remains partially unresolved in public databases, its biosynthesis via nonribosomal peptide synthetases suggests a defined configuration critical for antimycobacterial activity . The chiral centers are distributed across proline analogs, N-methylated valine residues, and the α-hydroxybutyryl side chain .

Comparative Analysis with Parent Compound Mycoplanecin A

Key structural differences include:

- α-Ketobutyric acid → α-Hydroxybutyric acid : This reduction eliminates the reactive ketone, improving metabolic stability .

- Hydrogenation impact : The addition of two hydrogens reduces the molecular formula’s unsaturation index from 21 (mycoplanecin A) to 20 (DHMP A) .

- Bioactivity retention : Despite structural modification, DHMP A maintains potent antimycobacterial activity, with MIC values ≤0.0125 µg/mL against Mycobacterium tuberculosis .

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

- ¹H NMR : Peaks at δ 0.8–1.5 ppm correspond to methyl groups in branched aliphatic chains (e.g., isopropyl and sec-butyl moieties). Aromatic protons are absent, consistent with its fully saturated backbone .

- ¹³C NMR : Signals at δ 169–175 ppm indicate carbonyl carbons from amide bonds, while δ 70–80 ppm regions highlight oxygenated carbons in hydroxybutyrate and proline derivatives . DEPT-135 analysis confirms 12 CH₂ groups and 8 CH₃ groups .

Mass Spectrometric Fragmentation Patterns

Infrared Absorption Profile

Properties

CAS No. |

79003-68-2 |

|---|---|

Molecular Formula |

C61H104N10O13 |

Molecular Weight |

1185.5 g/mol |

IUPAC Name |

(2S)-4-ethyl-1-[(2S)-2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[(3S,6S,9S,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76)/t38?,39-,40?,41+,42+,43+,44-,45+,46+,47?,49+,50+,51+/m1/s1 |

InChI Key |

FKXYYGSDGSWQIM-MCVTUQHGSA-N |

SMILES |

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |

Isomeric SMILES |

CCC1C[C@H](N(C1)C(=O)[C@H](C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)[C@H]2[C@H](OC(=O)CNC(=O)[C@H](N(C(=O)[C@@H]3CCCN3C(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |

Canonical SMILES |

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |

Synonyms |

dihydromycoplanecin A |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for Dihydromycoplanecin A, and how can yield purity be validated experimentally?

To optimize synthesis, employ iterative reaction condition screening (e.g., solvent systems, catalysts) and validate purity via HPLC coupled with mass spectrometry (LC-MS). For reproducibility, document stepwise protocols, including temperature gradients and purification methods (e.g., column chromatography). Report yields and purity metrics in tabular format, comparing batch variations .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Use nuclear magnetic resonance (NMR) for stereochemical analysis (¹H, ¹³C, 2D-COSY) and infrared (IR) spectroscopy for functional group identification. Cross-validate data with X-ray crystallography if single crystals are obtainable. Ensure raw spectral data is archived in supplementary materials with annotated peak assignments .

Q. How can researchers design bioactivity assays to assess this compound’s antimicrobial efficacy?

Adopt standardized MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacterial panels. Include positive controls (e.g., vancomycin) and negative controls (solvent-only). Replicate experiments ≥3 times to address biological variability. Use ANOVA for statistical validation and report IC₅₀ values in dose-response curves .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported spectral data?

Conduct comparative analyses of published NMR datasets to identify discrepancies (e.g., solvent-induced shifts, tautomerism). Validate findings via independent synthesis and characterization in multiple labs. Use quantum mechanical calculations (DFT) to model predicted spectra and reconcile empirical observations .

Q. How can in vivo pharmacokinetic studies for this compound be structured to minimize confounding variables?

Design longitudinal studies with controlled cohorts (e.g., murine models) to track bioavailability, half-life, and organ distribution. Employ LC-MS/MS for plasma metabolite quantification. Address interspecies variability by comparing rodent and non-rodent models, and include tissue histopathology to assess toxicity .

Q. What computational approaches predict this compound’s binding affinity to bacterial ribosomes?

Apply molecular docking (AutoDock Vina, Schrödinger) to model interactions with 50S ribosomal subunits. Validate predictions via mutagenesis studies targeting key binding residues. Cross-reference with cryo-EM structures of ligand-ribosome complexes to refine energy minimization parameters .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity profiles?

Implement quality control protocols:

- Standardize raw material sourcing (e.g., fermentation conditions for precursor molecules).

- Monitor reaction intermediates via real-time analytics (e.g., in-situ FTIR).

- Use multivariate analysis (PCA) to correlate impurities (<0.1% w/w) with activity outliers .

Q. What methodologies validate the biosynthetic gene cluster responsible for this compound production?

Combine genome mining (antiSMASH) with heterologous expression in Streptomyces hosts. Knockout putative tailoring enzymes (e.g., cytochrome P450s) and analyze metabolite profiles via HPLC-HRMS. Confirm gene function through complementation assays .

Methodological Guidelines for Data Presentation

- Tables : Use Word tables with Roman numerals, ensuring self-contained legends (e.g., "Table I: Comparative yields under varying pH conditions") .

- Figures : Prioritize color-coded schematics for reaction mechanisms or binding interactions. Avoid cluttering with excessive chemical structures .

- Supplementary Data : Archive raw spectral files, crystallographic data (CIF), and computational input files in repositories like Zenodo, citing them in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.